molecular formula C23H21F3N2OS B2396989 (4-(p-Tolyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione CAS No. 394238-07-4

(4-(p-Tolyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione

Cat. No. B2396989
CAS RN: 394238-07-4
M. Wt: 430.49
InChI Key: CGVNFDXDISSAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. It includes a piperazine ring attached to a p-tolyl group, a furan ring attached to a phenyl group with a trifluoromethyl substituent, and a methanethione group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have shown to undergo various reactions. For example, a compound with a similar structure was found to inhibit the catalytical activity of PARP1 .

Scientific Research Applications

Antifungal Activity

While not directly related to metabolic benefits, it’s worth noting that some derivatives of this compound were evaluated for antifungal activity. However, they did not exhibit significant antifungal effects against certain strains .

Anticancer Potential

Another related area is the compound’s potential anticancer activity. Some derivatives of this class have been tested against cancer cells. For instance, compounds 5a and 5e showed comparable cell viability reduction (IC50 values) to Olaparib, a known anticancer drug .

Medicinal Chemistry Applications

Oxazoles, such as this compound, are versatile and attractive targets in medicinal chemistry due to their diverse biological activities. Researchers continue to explore their potential in various therapeutic contexts .

properties

IUPAC Name

[4-(4-methylphenyl)piperazin-1-yl]-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2OS/c1-16-5-7-19(8-6-16)27-11-13-28(14-12-27)22(30)21-10-9-20(29-21)17-3-2-4-18(15-17)23(24,25)26/h2-10,15H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVNFDXDISSAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(p-Tolyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione

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